BI-853520 -

BI-853520

Catalog Number: EVT-1492007
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.
Overview

BI 853520 is a novel compound developed as a potent and selective inhibitor of focal adhesion kinase (FAK), which plays a crucial role in various cellular processes, including proliferation, migration, and survival of cancer cells. FAK is often overexpressed or activated in many malignancies, making it an attractive target for cancer therapy. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in treating various cancers.

Source and Classification

BI 853520 was developed through a collaborative effort involving medicinal chemistry and pharmacology research. It belongs to the class of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit FAK activity. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase, thereby blocking its enzymatic activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI 853520 involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The initial synthesis starts with the preparation of a tricyclic core structure, which is modified through various chemical reactions:

  1. Formation of the Tricyclic Core: The tricyclic core is synthesized via a series of reactions including amination with benzophenone imine and subsequent hydrolysis to yield primary amines.
  2. Methylation: Deprotonation of the primary amine followed by treatment with iodomethane generates a methylated intermediate.
  3. N-Arylation: This step involves N-arylation with dichloro-nitropyrimidine under sodium hydride conditions to introduce specific substituents that enhance binding affinity.
  4. Cyclization: Iron-promoted reductive cyclization is performed to form the final tricyclic structure, followed by additional methylation steps to complete the synthesis.

These methods emphasize the importance of optimizing both the core structure and side chains to improve potency against FAK while maintaining selectivity for other kinases .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI 853520 features a tricyclic framework with specific functional groups that contribute to its biological activity. The compound's structural formula includes:

  • A central tricyclic core that provides structural stability.
  • An aniline moiety that interacts with the kinase hinge region through hydrogen bonding.
  • Substituents that are strategically placed to enhance binding affinity and selectivity.

The three-dimensional conformation of BI 853520 allows for effective interaction with the active site of FAK, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of BI 853520 involves several key chemical reactions:

  1. Amination Reactions: These reactions introduce amine groups into the molecular structure, essential for forming hydrogen bonds with target kinases.
  2. Methylation: The introduction of methyl groups alters electronic properties, enhancing binding interactions.
  3. Cyclization Reactions: These reactions are crucial for forming the final tricyclic structure, which is necessary for biological activity.

Each reaction step is optimized for yield and purity, ensuring that the final product possesses high potency against FAK .

Mechanism of Action

Process and Data

BI 853520 exerts its effects by selectively inhibiting FAK activity through competitive inhibition at the ATP-binding site. Upon binding, it prevents autophosphorylation of specific tyrosine residues within FAK, particularly tyrosine 397, which is critical for FAK activation. This inhibition disrupts downstream signaling pathways associated with cell survival and proliferation, leading to reduced tumor growth and metastasis in various cancer models.

In preclinical studies, BI 853520 demonstrated significant anti-tumor effects in xenograft models, particularly in tumors exhibiting mesenchymal characteristics linked to high sensitivity to FAK inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI 853520 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain integrity.

These properties are critical for determining the pharmacokinetic profile during clinical evaluations .

Applications

Scientific Uses

BI 853520 has significant potential applications in cancer therapy due to its ability to inhibit FAK signaling pathways involved in tumor progression. Its primary applications include:

Current clinical trials are assessing its safety profile and therapeutic efficacy across different cancer types, aiming to establish BI 853520 as a viable treatment option in oncology .

Molecular Mechanisms of BI-853520 as a Focal Adhesion Kinase (FAK) Inhibitor

Structural Basis of FAK Inhibition by BI-853520

ATP-Competitive Binding Mode and Kinase Selectivity

BI-853520 (Ifebemtinib) is a potent ATP-competitive inhibitor that targets the kinase domain of FAK with high specificity. Its binding mode involves critical interactions with the hinge region and DFG motif of FAK. The aminopyrimidine moiety forms dual hydrogen bonds with the backbone nitrogen of Cys502 in the hinge region, while the diazepinone carbonyl and adjacent thiazole nitrogen engage Asp564 of the DFG motif [3] [10]. This tripartite interaction locks FAK in an inactive conformation, preventing ATP binding and subsequent autophosphorylation at Tyr397—a key activation site [1] [9].

The inhibitor’s selectivity is anchored in its unique pyrimidothiazolodiazepinone core, which sterically occludes off-target kinases. Biochemical profiling reveals BI-853520 inhibits recombinant FAK with an IC₅₀ of 1 nM, while showing negligible activity against the structurally related kinase PYK2 (IC₅₀ > 50,000 nM) [3] [5]. This >50,000-fold selectivity stems from subtle differences in the ATP-binding pocket: PYK2 harbors a bulkier gatekeeper residue (Thr474 vs. FAK’s Ala452), which clashes with BI-853520’s N-methyl amide extension [10].

Table 1: Key Structural Interactions of BI-853520 with FAK

FAK ResidueInteraction TypeBI-853520 Functional GroupFunctional Significance
Cys502Hydrogen bondingAminopyrimidineHinge region binding
Asp564Hydrogen bondingDiazepinone carbonyl/thiazoleDFG motif stabilization
Ala452HydrophobicN-methyl amideGatekeeper accommodation
Leu553Van der WaalsMethylthiazoleHydrophobic pocket filling

Structural Differentiation from Prior FAK Inhibitors (e.g., PF-562,271)

Unlike early-generation FAK inhibitors such as PF-562,271, BI-853520 achieves enhanced selectivity through strategic scaffold modifications. PF-562,271—a 2,4-diaminopyrimidine derivative—inhibits FAK and PYK2 with near-equal potency (IC₅₀ = 2 nM and 22 nM, respectively) due to its flexibility in accommodating both kinase pockets [3] [7]. In contrast, BI-853520’s rigid tricyclic core imposes conformational constraints that exploit FAK-specific topology.

Notably, BI-853520 eliminates the morpholine solubilizing group present in TAE226 (another early FAK inhibitor), which contributed to off-target inhibition of insulin receptor (IR) [7]. Instead, BI-853520 incorporates a solvent-exposed aniline "tail" (e.g., 4-(4-methylpiperazin-1-yl)aniline) that minimizes hydrophobic interactions with non-target kinases [10]. Molecular modeling confirms that BI-853520’s methylthiazole extension occupies a hydrophobic back pocket unique to FAK, a region narrower in most other kinases [10].

Table 2: Selectivity Comparison of BI-853520 vs. Benchmark FAK Inhibitors

InhibitorFAK IC₅₀ (nM)PYK2 IC₅₀ (nM)Selectivity Ratio (PYK2/FAK)Core Scaffold
BI-8535201>50,000>50,000Pyrimidothiazolodiazepinone
PF-562,271222112,4-Diaminopyrimidine
TAE2263672 (for IR)2 (vs. IR)2,4-Diaminopyrimidine

Biochemical Inhibition Profiles

IC₅₀ Values for FAK vs. Off-Target Kinases (PYK2, FER, FES)

BI-853520 exhibits exceptional biochemical potency against FAK, with consistent sub-nanomolar to low-nanomolar IC₅₀ values across assays:

  • Recombinant FAK: IC₅₀ = 1 nM (DELFIA assay) [1] [9]
  • Cellular FAK (pY397): EC₅₀ = 1 nM (PC-3 prostate carcinoma cells) [3] [9]

Kinase profiling reveals minimal off-target activity at therapeutic concentrations. At 1,000 nM, BI-853520 inhibits only two kinases beyond FAK with IC₅₀ < 1,000 nM:

  • FER Kinase: IC₅₀ = 900 nM
  • FES Kinase: IC₅₀ = 1,040 nM [1] [9]

This translates to a >500-fold selectivity window for FAK over FER/FES. PYK2—a FAK homolog sharing 60% kinase domain identity—remains uninhibited even at 50,000 nM, underscoring BI-853520’s unparalleled specificity among FAK inhibitors [3] [5]. FER and FES inhibition occurs only at supratherapeutic doses, suggesting limited physiological relevance in cancer treatment [1].

Table 3: Biochemical Selectivity Profile of BI-853520

KinaseIC₅₀ (nM)FamilyPhysiological RoleSelectivity vs. FAK
FAK1PTK2Focal adhesion signalingReference
FER900Tyrosine kinaseCell proliferation/migration900-fold lower
FES1,040Tyrosine kinaseHematopoietic signaling1,040-fold lower
PYK2>50,000PTK2Calcium-dependent signaling>50,000-fold lower
SRC>10,000SRCOncogenic signaling>10,000-fold lower

Kinome-Wide Selectivity Screening Data

KINOMEscan profiling at 10 μM BI-853520 concentration demonstrates exceptional kinome-wide selectivity. Among 402 kinases screened, only five show >65% inhibition: FAK, FER, FES, TNK2 (ACK1), and FLT3 [10]. This represents a selectivity hit rate of 1.24%—significantly lower than first-generation FAK inhibitors like defactinib (hit rate >10%) [10].

Notably, BI-853520’s off-targets share structural similarities:

  • FER/FES: Non-receptor tyrosine kinases with hydrophobic pockets accommodating BI-853520’s methylthiazole group.
  • TNK2/FLT3: Activated by autophosphorylation mechanisms analogous to FAK [10].

The inhibitor’s selectivity is attributed to its:

  • Rigid core scaffold, which prevents adaptation to divergent kinase pockets.
  • Targeted hydrogen bonding network, exploiting FAK-specific residues (Cys502, Asp564).
  • Optimized steric occupancy, where the methylthiazole group fills FAK’s hydrophobic back pocket without engaging bulkier gatekeepers in off-target kinases [10].

This selectivity profile positions BI-853520 as a superior chemical probe for dissecting FAK-specific functions in tumor biology, free from confounding off-target effects.

Table 4: Synonyms for BI-853520

SynonymContext of Use
BI-853520Primary research code
IfebemtinibINN (International Nonproprietary Name)
IN-10018Developmental code

Properties

Product Name

BI-853520

Molecular Formula

C₂₉H₂₈N₄O₂

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